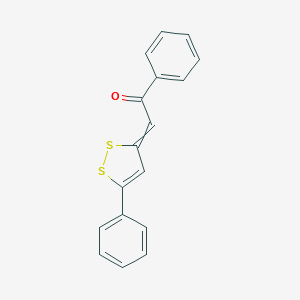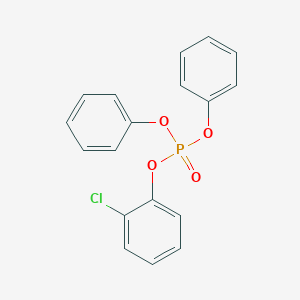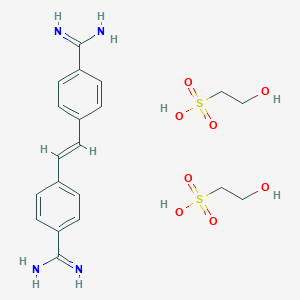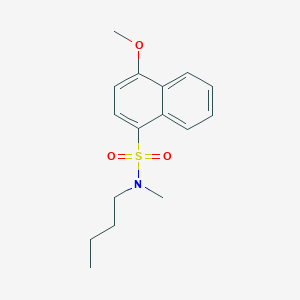![molecular formula C15H15BrN2O4S B228967 N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)
N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide, also known as BMS-582949, is a small molecule inhibitor that targets the receptor tyrosine kinase (RTK) fibroblast growth factor receptor 4 (FGFR4). FGFR4 is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. The inhibition of FGFR4 has been shown to have potential therapeutic benefits in various diseases, including cancer and metabolic disorders.
Mecanismo De Acción
N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide inhibits FGFR4 by binding to the ATP binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. The inhibition of FGFR4 by N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce liver steatosis (accumulation of fat in the liver) in animal models of NAFLD.
Biochemical and Physiological Effects:
N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide induces apoptosis by inhibiting the activation of downstream signaling pathways that are involved in cell survival. In animal models of NAFLD, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide reduces liver steatosis by inhibiting the expression of genes involved in lipid metabolism. In addition, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to reduce insulin resistance and improve glucose tolerance in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide is its potency and specificity for FGFR4. This allows for the selective inhibition of FGFR4 without affecting other RTKs, which can have off-target effects. However, one of the limitations of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide is its poor solubility, which can make it difficult to use in in vivo experiments. In addition, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the research and development of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide. One direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the testing of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide in clinical trials for its potential therapeutic applications in cancer and metabolic disorders. In addition, the identification of biomarkers that can predict the response to N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide could help to personalize treatment for patients. Finally, the development of combination therapies that target multiple signaling pathways could improve the efficacy of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide in treating diseases.
Métodos De Síntesis
The synthesis of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide involves several steps. The starting material is 5-bromo-2-methoxyaniline, which is reacted with chlorosulfonic acid to form the corresponding sulfonic acid derivative. This is then reacted with 4-aminophenylacetic acid to form the final product, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide. The synthesis method has been described in detail in several research papers and patents.
Aplicaciones Científicas De Investigación
N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of hepatocellular carcinoma (HCC), a type of liver cancer. FGFR4 is overexpressed in HCC, and inhibition of FGFR4 has been shown to reduce tumor growth and improve survival in animal models. N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to be a potent inhibitor of FGFR4 and has demonstrated antitumor activity in preclinical studies.
In addition to HCC, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has also been studied for its potential therapeutic applications in other types of cancer, as well as metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. FGFR4 has been implicated in the development of these diseases, and inhibition of FGFR4 has been shown to have beneficial effects in animal models. N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has shown promising results in preclinical studies for these diseases as well.
Propiedades
Fórmula molecular |
C15H15BrN2O4S |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
N-[4-[(5-bromo-2-methoxyphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H15BrN2O4S/c1-10(19)17-12-4-6-13(7-5-12)18-23(20,21)15-9-11(16)3-8-14(15)22-2/h3-9,18H,1-2H3,(H,17,19) |
Clave InChI |
KPXQAYHOHJXQDT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)




![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)